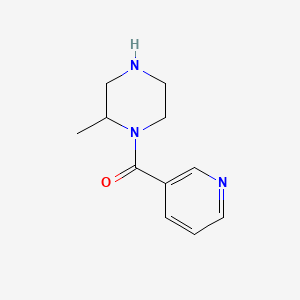![molecular formula C11H9Br2N3O2 B6362335 Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate CAS No. 1240580-82-8](/img/structure/B6362335.png)
Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” is a chemical compound. It is related to the class of compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring—a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include “this compound”, involves various synthetic routes . For instance, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds can be analyzed using techniques such as single-crystal X-ray diffraction . This allows for the determination of the compound’s crystallographic structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds can be complex. For example, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against certain cancer cell lines .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Researchers have synthesized various 1,2,4-triazole derivatives, including those similar to Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate. These compounds exhibit a range of biological applications, particularly in antimicrobial activities. The compounds have been characterized using techniques like FT-IR and NMR spectroscopy, indicating their potential for diverse applications in the field of medicinal chemistry (Toumani, 2017).
- Another study focused on the synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives. These compounds showed significant decreases in IC50 values, indicating potential biological activity. The research underscores the importance of triazole derivatives in developing new pharmacologically active compounds (Kareem et al., 2021).
Antimicrobial Properties
- A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial properties. This research highlights the potential of such compounds in developing new antimicrobial agents (Sahoo et al., 2010).
- In a similar vein, another study synthesized fused and non-fused 1,2,4-triazole derivatives starting from compounds related to this compound. These compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities, suggesting their potential as therapeutic agents (Özil et al., 2015).
Molecular Structure and Applications
- The crystal structures of various triazole derivatives, including those similar to this compound, have been reported. These compounds exhibited activities such as α-glycosidase inhibition, emphasizing their significance in biochemical applications (Gonzaga et al., 2016).
Zukünftige Richtungen
The future directions in the research and development of “Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate” and similar compounds could involve the design and development of more selective and potent molecules for various applications . This could be achieved through structural optimization and understanding the mechanism and binding modes of these derivatives .
Wirkmechanismus
Target of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been shown to exhibit cytotoxic activities against tumor cell lines . This suggests that the compound may interact with cellular targets that play a role in cell proliferation and survival.
Mode of Action
Based on the cytotoxic activities of similar compounds, it can be inferred that this compound may interact with its targets to disrupt normal cellular processes, leading to cell death .
Biochemical Pathways
Given its potential cytotoxic effects, it is likely that this compound affects pathways related to cell proliferation and survival .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting that this compound may lead to cell death in these contexts.
Eigenschaften
IUPAC Name |
methyl 4-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O2/c1-18-9(17)8-4-2-7(3-5-8)6-16-11(13)14-10(12)15-16/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWFZEFKPISAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362259.png)
![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)





![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)
![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)

![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)